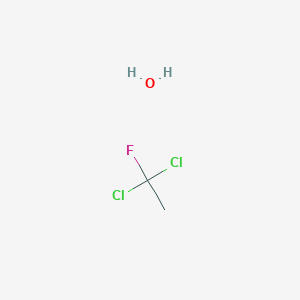
1,1-Dichloro-1-fluoroethane--water (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-1-fluoroethane: is a haloalkane with the chemical formula C₂H₃Cl₂F . It is one of the three isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon (HCFC) family. This compound is known for its use as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a colorless liquid with an ethereal odor and is non-flammable under room-temperature atmospheric conditions .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane is synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of 1,1-Dichloro-1-fluoroethane typically involves the use of large-scale reactors where ethane is subjected to halogenation. The reaction conditions are carefully monitored to ensure the correct proportions of chlorine and fluorine are introduced to achieve the desired product .
化学反应分析
Types of Reactions: 1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Decomposition Reactions: When exposed to high temperatures or flames, it decomposes to produce hydrogen chloride, hydrogen fluoride, and phosgene.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, ammonia, and alkoxides.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a catalyst.
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, using hydroxide ions can produce 1,1-dichloro-1-fluoroethanol .
科学研究应用
1,1-Dichloro-1-fluoroethane has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is utilized in biological studies to understand the effects of haloalkanes on living organisms.
Medicine: Research is conducted to explore its potential use in medical applications, although its toxicity limits its use.
作用机制
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with cellular components. It can cause central nervous system depression by affecting neurotransmitter release and receptor function. The compound’s molecular targets include ion channels and receptors in the nervous system . Additionally, its decomposition products, such as hydrogen chloride and hydrogen fluoride, can cause cellular damage and toxicity .
相似化合物的比较
- 1,1-Dichloro-2-fluoroethane
- 1,2-Dichloro-1-fluoroethane
- Trichlorofluoromethane (CFC-11)
Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific halogenation pattern, which gives it distinct chemical and physical properties. Compared to other similar compounds, it has a lower ozone depletion potential (ODP) and is being phased out under the Montreal Protocol . Its use as a foam blowing agent and solvent distinguishes it from other haloalkanes .
属性
CAS 编号 |
220137-45-1 |
|---|---|
分子式 |
C2H5Cl2FO |
分子量 |
134.96 g/mol |
IUPAC 名称 |
1,1-dichloro-1-fluoroethane;hydrate |
InChI |
InChI=1S/C2H3Cl2F.H2O/c1-2(3,4)5;/h1H3;1H2 |
InChI 键 |
PMDVQKMXPFMRJA-UHFFFAOYSA-N |
规范 SMILES |
CC(F)(Cl)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
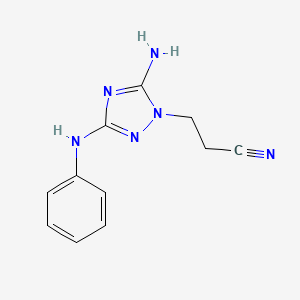
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
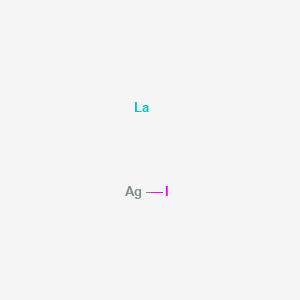
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
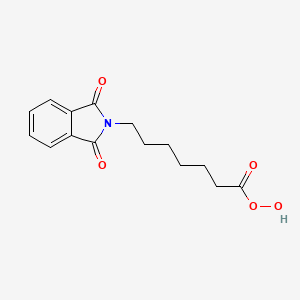
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
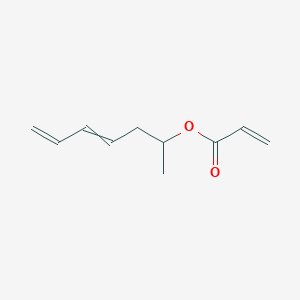
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)

